molecular formula C11H16F3NO4 B13501431 (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13501431
M. Wt: 283.24 g/mol
InChI Key: IJICRWMXIHZDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. The stereochemistry of the compound is specified by the (3R,5R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The Boc group serves as a protective group, preventing unwanted side reactions during biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5R)-1-tert-butoxycarbonyl-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a Boc group. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(8(16)17)4-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)

InChI Key

IJICRWMXIHZDHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.